molecular formula C15H12BrNO B1269746 (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone CAS No. 331240-54-1

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B1269746
CAS No.: 331240-54-1
M. Wt: 302.16 g/mol
InChI Key: BDWKIWDJGLWQDE-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.

Scientific Research Applications

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.

    Industry: The compound is used in the development of new materials and chemical processes.

Future Directions

The future directions for research involving “(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone” are not specified in the retrieved sources. Given its use in research and development , it’s likely that future work will continue to explore its properties and potential applications.

Preparation Methods

The synthesis of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .

Comparison with Similar Compounds

Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:

    (4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.

Properties

IUPAC Name

(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKIWDJGLWQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356107
Record name (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331240-54-1
Record name (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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